2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Description
2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a spirooxindole derivative synthesized via multicomponent reactions (MCRs) involving isatins, malononitrile, and bicyclic CH-acidic compounds. Its structure features a spiro junction at the indoline-3 position, a 4-chlorobenzyl substituent, and dimethyl groups on the pyrano[3,2-c]pyridine ring. The compound’s synthesis typically employs solvent-free or aqueous conditions with catalysts like KF, yielding high efficiency (e.g., 90% in ) .
Properties
IUPAC Name |
2'-amino-1-[(4-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(18(12-27)22(28)33-20)17-5-3-4-6-19(17)30(24(25)32)13-15-7-9-16(26)10-8-15/h3-11H,13,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCWWBWOMHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a synthetic derivative with potential biological activity. Its complex structure suggests it may interact with various biological targets, making it a candidate for pharmacological evaluation. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that integrates multiple functional groups, which may contribute to its biological activity. The presence of a carbonitrile group and a chlorobenzyl moiety indicates potential interactions with biological macromolecules.
Antitumor Activity
Research indicates that compounds similar to the target molecule exhibit significant antitumor properties. For instance, studies on pyrano[3,2-c]pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation. Specifically, compounds designed with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 8.7 ± 1.3 | Tubulin polymerization inhibition |
| Compound B | MCF-7 | 10.5 ± 0.9 | Apoptosis induction via G2/M arrest |
| Target Compound | Unknown | TBD | TBD |
The proposed mechanism of action for related compounds includes:
- Tubulin Inhibition : Many derivatives act as inhibitors of tubulin polymerization, disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
In Vitro Studies
In vitro assays have been crucial in evaluating the biological activity of the target compound. Preliminary tests indicate that it may exhibit cytotoxic effects against tumor cell lines through mechanisms similar to those observed in other pyrano[3,2-c]pyridine derivatives.
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated a series of pyrano[3,2-c]pyridine derivatives for their anticancer activities. One compound demonstrated an IC50 value of 8.7 µM against HeLa cells and was found to induce apoptosis effectively by disrupting the mitotic spindle during cell division. -
Molecular Docking Studies :
Molecular docking simulations suggest that the target compound may bind to colchicine binding sites on tubulin, further supporting its role as a potential antitumor agent.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to non-halogenated analogues (e.g., 3c in ). Fluorinated derivatives () could exhibit altered metabolic stability .
- Electron-Withdrawing Groups : The nitrile and carbonyl groups in the target compound are conserved across analogues, suggesting their critical role in reactivity and stability .
Table 2: Catalytic Systems and Reaction Efficiency
Key Observations :
- Solvent-Free vs. Solvent-Based: The target compound’s synthesis under solvent-free conditions () minimizes waste and improves atom economy compared to ethanol-based systems () .
- Catalyst Efficiency: KF achieves higher yields (90–95%) than L-proline (75–88%) or nanocomposites (85–92%), though catalyst recyclability varies (e.g., Fe3O4@PPCA in loses activity after five cycles) .
Physicochemical and Spectral Properties
- Melting Points: Halogenated derivatives (e.g., 5-chloro in : 292–294°C) generally exhibit higher melting points than non-halogenated analogues (e.g., 3c in : 307–308°C), likely due to enhanced intermolecular forces .
- NMR Signatures : The target compound’s 4-chlorobenzyl group would show aromatic protons as a doublet (δ ~7.3–7.5 ppm), distinct from 3-fluorobenzyl (δ ~6.9–7.1 ppm in ) . The spiro junction typically appears as a singlet near δ 4.3–4.5 ppm .
- IR Spectroscopy : Consistent C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) stretches are observed across analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
